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Compound of Interest

Compound Name: Benzyl-PEG9-acid

Cat. No.: B11929682

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG9-acid is a bifunctional molecule featuring a benzyl-protected ether at one end
and a carboxylic acid at the other, connected by a discrete polyethylene glycol (PEG) chain of
nine ethylene oxide units. This compound is of significant interest in the fields of medicinal
chemistry and drug development, where it is primarily utilized as a flexible linker in the
construction of Proteolysis Targeting Chimeras (PROTACS).[1][2] The PEG component imparts
increased hydrophilicity and biocompatibility to the resulting constructs, while the terminal
functional groups allow for covalent attachment to a target protein ligand and an E3 ubiquitin
ligase ligand.[3] The benzyl group serves as a stable protecting group for the ether terminus.[3]
This guide provides a comprehensive overview of the known physical and chemical properties
of Benzyl-PEG9-acid, along with general protocols for its characterization.

Chemical and Physical Properties

Detailed experimental data for Benzyl-PEG9-acid, such as melting and boiling points, are not
widely published, which is common for specialized synthetic linkers. However, a significant
amount of data has been computationally predicted and is available through resources like
PubChem.

General Properties
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Property

Value Source

Appearance

White or off-white powder or
wax-like semi-solid (Typical for  [4]

PEG compounds)

Solubility

Soluble in water and many
organic solvents such as
chloroform, methylene
chloride, DMF, and DMSO.
Less soluble in alcohols and

toluene. Insoluble in ether.

Quantitative Physicochemical Data

The following data are computed properties sourced from the PubChem database.

Property Value

Molecular Formula C26H44011
Molecular Weight 532.6 g/mol
Exact Mass 532.28836222 Da

Monoisotopic Mass

532.28836222 Da

Topological Polar Surface Area 120 A2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 29
XLogP3-AA (logP) -0.1

Spectroscopic and Structural Information
Chemical Structure

Caption: Chemical structure of Benzyl-PEG9-acid.

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://creativepegworks.com/wp-content/uploads/2022/02/Technical-Information_Linear-PEG-Products_Creative-PEGWorks.pdf
https://www.benchchem.com/product/b11929682?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Spectroscopic Data

While specific experimental spectra for Benzyl-PEG9-acid are not readily available, the
expected signals in *H NMR, 13C NMR, and IR spectroscopy can be predicted based on its
chemical structure and data from analogous compounds.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (6) ppm Protons Multiplicity
~7.35 CeHs- Multiplet
~45 CesHs-CH2-O- Singlet
~3.65 "0-CHa-CH=-O- (PEG Multiplet
backbone)

~3.7 -O-CHz2-CH2-COOH Triplet

~2.6 -O-CH2-CH2-COOH Triplet
10-12 (broad) -COOH Singlet

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (d) ppm Carbon

~172 COOH

~138 Quaternary aromatic carbon

~ 128 Aromatic CH

~ 173 CeHs-CH2-O-

~70 -O-CHz2-CH2-O- (PEG backbone)
~ 69 -O-CH2-CH2-COOH

~35 -O-CH2-CH2-COOH

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Bond Functional Group
3300-2500 (broad) O-H stretch Carboxylic Acid
3100-3000 C-H stretch Aromatic
2950-2850 C-H stretch Aliphatic

~ 1710 C=0 stretch Carboxylic Acid
1600, 1450 C=C stretch Aromatic Ring

~ 1100 C-O stretch Ether

Application in PROTAC Synthesis

Benzyl-PEG9-acid is a valuable tool in the synthesis of PROTACSs, which are
heterobifunctional molecules that induce the degradation of specific target proteins. The
carboxylic acid moiety of Benzyl-PEG9-acid can be activated (e.g., as an NHS ester) to react
with an amine group on a ligand for an E3 ubiquitin ligase. The benzyl-protected ether end can
be deprotected to reveal a hydroxyl group, which can then be further functionalized to attach a
ligand for the target protein.

Target Protein Ligand Covalent Bond Formation

Benzyl-PEG9-acid
(Linker)

PROTAC Molecule

E3 Ligase Ligand

Click to download full resolution via product page

Caption: Role of Benzyl-PEG9-acid as a linker in a PROTAC.

Experimental Protocols for Characterization

The following are general methodologies for the characterization of PEGylated compounds like
Benzyl-PEG9-acid. Specific parameters may need to be optimized.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of Benzyl-PEG9-acid.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of the Benzyl-PEG9-acid sample in a suitable
deuterated solvent (e.g., Chloroform-d (CDClI3) or DMSO-ds) to a final concentration of 10-20
mg/mL in an NMR tube.

 Instrumentation: A 400 MHz or higher field NMR spectrometer.
o Data Acquisition:

o Acquire a *H NMR spectrum to identify and integrate the signals corresponding to the
benzyl, PEG, and propanoic acid moieties.

o Acquire a 133C NMR spectrum to confirm the presence of all expected carbon
environments.

o Data Analysis:
o Compare the observed chemical shifts and coupling constants with predicted values.

o Integrate the proton signals to confirm the ratio of the different structural components (e.g.,
5 aromatic protons to ~36 PEG protons).

o Purity can be estimated by comparing the integral of the compound's signals to those of
any observed impurities.

Mass Spectrometry (MS)

Obijective: To confirm the molecular weight and assess the purity of Benzyl-PEG9-acid. Both
MALDI-TOF and ESI-LC/MS are suitable techniques.

Methodology for Electrospray lonization-Liquid Chromatography-Mass Spectrometry (ESI-
LC/MS):
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» Sample Preparation: Dissolve the Benzyl-PEG9-acid sample in a suitable solvent (e.g., a
mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

 Instrumentation: A liquid chromatography system coupled to an electrospray ionization mass
spectrometer.

e LC Conditions:
o Column: A C8 or C18 reversed-phase column.

o Mobile Phase: A gradient of water and acetonitrile, both typically containing a small
amount of formic acid or ammonium acetate to facilitate ionization.

o Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
e MS Conditions:
o lonization Mode: Positive ion mode is typically used.

o Mass Range: Scan a relevant m/z range (e.g., 100-1000 m/z) to detect the protonated
molecule [M+H]* and other adducts (e.g., [M+Na]*).

e Data Analysis:

o Extract the total ion chromatogram (TIC) to assess purity. The presence of a single major
peak is indicative of high purity.

o Analyze the mass spectrum of the main peak to confirm the molecular weight. The
observed mass should correspond to the calculated exact mass of Benzyl-PEG9-acid.

Conclusion

Benzyl-PEG9-acid is a well-defined, monodisperse PEG linker that plays a crucial role in
modern drug discovery, particularly in the development of PROTACs. While extensive
experimental data on its bulk physical properties are scarce, its chemical characteristics are
well-understood through its structure and the established chemistry of its constituent parts. The
computational data, combined with general knowledge of PEG compounds and standard
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analytical techniques like NMR and mass spectrometry, provide a solid foundation for its
effective use and characterization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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